Cas no 14845-56-8 (1,1-dimethylspiro2.4heptan-4-one)
1,1-dimethylspiro2.4heptan-4-one Chemical and Physical Properties
Names and Identifiers
-
- Spiro[2.4]heptan-4-one, 1,1-dimethyl-
- 1,1-dimethylspiro2.4heptan-4-one
- EN300-1461607
- 14845-56-8
- 1,1-DIMETHYLSPIRO[2.4]HEPTAN-4-ONE
-
- Inchi: 1S/C9H14O/c1-8(2)6-9(8)5-3-4-7(9)10/h3-6H2,1-2H3
- InChI Key: XDYFZIIAVQGHFO-UHFFFAOYSA-N
- SMILES: C1(C)(C)C2(CCCC2=O)C1
Computed Properties
- Exact Mass: 138.104465066Da
- Monoisotopic Mass: 138.104465066Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 10
- Rotatable Bond Count: 0
- Complexity: 193
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 17.1Ų
1,1-dimethylspiro2.4heptan-4-one Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1461607-1.0g |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 1g |
$0.0 | 2023-06-06 | ||
| Enamine | EN300-1461607-50mg |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 50mg |
$2342.0 | 2023-09-29 | ||
| Enamine | EN300-1461607-100mg |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 100mg |
$2454.0 | 2023-09-29 | ||
| Enamine | EN300-1461607-250mg |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 250mg |
$2565.0 | 2023-09-29 | ||
| Enamine | EN300-1461607-500mg |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 500mg |
$2676.0 | 2023-09-29 | ||
| Enamine | EN300-1461607-1000mg |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 1000mg |
$2789.0 | 2023-09-29 | ||
| Enamine | EN300-1461607-2500mg |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 2500mg |
$5466.0 | 2023-09-29 | ||
| Enamine | EN300-1461607-5000mg |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 5000mg |
$8089.0 | 2023-09-29 | ||
| Enamine | EN300-1461607-10000mg |
1,1-dimethylspiro[2.4]heptan-4-one |
14845-56-8 | 10000mg |
$11994.0 | 2023-09-29 |
1,1-dimethylspiro2.4heptan-4-one Related Literature
-
1. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
Olga Guselnikova,Gérard Audran,Jean-Patrick Joly,Andrii Trelin,Evgeny V. Tretyakov,Vaclav Svorcik,Oleksiy Lyutakov,Sylvain R. A. Marque Chem. Sci., 2021,12, 4154-4161
-
Dhirendra K. Chaudhary,Pramendra Kumar,Lokendra Kumar RSC Adv., 2016,6, 94731-94738
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Christopher B. Rodell,Christopher B. Highley,Minna H. Chen,Neville N. Dusaj,Chao Wang,Lin Han,Jason A. Burdick Soft Matter, 2016,12, 7839-7847
Additional information on 1,1-dimethylspiro2.4heptan-4-one
Introduction to 1,1-dimethylspiro2.4heptan-4-one (CAS No. 14845-56-8)
1,1-dimethylspiro2.4heptan-4-one, identified by the Chemical Abstracts Service Number (CAS No.) 14845-56-8, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This spirocyclic ketone has garnered attention due to its unique structural properties and potential applications in synthetic chemistry and drug development. The compound’s molecular structure, featuring a spiro carbon linkage between two rings, contributes to its distinct reactivity and makes it a valuable intermediate in the synthesis of more complex molecules.
The spirocyclic core of 1,1-dimethylspiro2.4heptan-4-one imparts a high degree of rigidity to the molecule, which can be advantageous in designing bioactive scaffolds. Spirocyclic compounds are known for their stability and resistance to metabolic degradation, making them promising candidates for drug candidates. Recent studies have highlighted the role of spiroketones in medicinal chemistry, particularly in the development of protease inhibitors and other enzyme-targeting agents.
In the realm of synthetic organic chemistry, 1,1-dimethylspiro2.4heptan-4-one serves as a versatile building block. Its reactivity allows for modifications at multiple sites, enabling chemists to explore diverse structural motifs. The presence of a ketone group and two methyl substituents on the spiro carbon provides opportunities for further functionalization through condensation reactions, oxidation, or reduction processes. These attributes make it a valuable precursor in the synthesis of natural products and novel heterocyclic compounds.
One of the most compelling aspects of 1,1-dimethylspiro2.4heptan-4-one is its potential application in pharmaceutical research. The spirocyclic framework is often associated with enhanced binding affinity and selectivity towards biological targets. For instance, derivatives of this compound have been investigated for their interactions with bacterial enzymes and as precursors to antifungal agents. The structural motif is also found in several approved drugs, underscoring its importance in medicinal chemistry.
Recent advancements in computational chemistry have further illuminated the synthetic pathways and mechanistic insights associated with 1,1-dimethylspiro2.4heptan-4-one. Molecular modeling studies suggest that this compound can adopt multiple conformations due to its rigid spiro structure, which may influence its interactions with biological targets. These insights are crucial for designing derivatives with improved pharmacological properties.
The chemical synthesis of 1,1-dimethylspiro2.4heptan-4-one involves multi-step reactions that highlight the ingenuity of organic synthesis. Common approaches include cyclization reactions followed by functional group transformations to introduce the desired substituents. The efficiency and scalability of these synthetic routes are critical for industrial applications and large-scale production.
In conclusion, 1,1-dimethylspiro2.4heptan-4-one (CAS No. 14845-56-8) is a compound with multifaceted applications in both academic research and industrial chemistry. Its unique structural features make it an attractive scaffold for drug discovery, while its synthetic accessibility allows for extensive modifications and explorations. As research continues to uncover new methodologies and applications, this compound is poised to remain a cornerstone in the development of innovative chemical entities.
14845-56-8 (1,1-dimethylspiro2.4heptan-4-one) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)